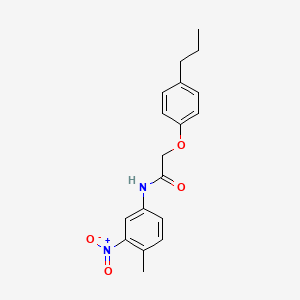

N-(4-methyl-3-nitrophenyl)-2-(4-propylphenoxy)acetamide

Description

Properties

Molecular Formula |

C18H20N2O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-2-(4-propylphenoxy)acetamide |

InChI |

InChI=1S/C18H20N2O4/c1-3-4-14-6-9-16(10-7-14)24-12-18(21)19-15-8-5-13(2)17(11-15)20(22)23/h5-11H,3-4,12H2,1-2H3,(H,19,21) |

InChI Key |

KYBHXWGUXOBBSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(4-methyl-3-nitrophenyl)-2-(4-propylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular structure features a nitrophenyl group, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with cellular targets that regulate various biochemical pathways. The nitrophenyl moiety is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This mechanism is crucial in its anticancer properties, as many anticancer agents exploit oxidative stress to trigger apoptosis in malignant cells.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxic activity observed in vitro:

- The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating moderate to strong cytotoxic effects against these cancer cell lines.

Antioxidant Activity

In addition to its cytotoxic effects, the compound exhibits antioxidant properties. The DPPH scavenging assay was utilized to evaluate its ability to neutralize free radicals:

- These results indicate a dose-dependent relationship where higher concentrations lead to increased inhibition of DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Cytotoxicity Studies : In a comparative study involving multiple compounds with similar structures, this compound showed superior activity against PACA2 cells compared to traditional chemotherapeutics like doxorubicin, highlighting its potential as an alternative anticancer agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical in regulating cell death .

- Antioxidant Mechanism : The antioxidant activity was linked to the ability of the nitrophenyl group to donate electrons, thus neutralizing free radicals and reducing cellular oxidative damage .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Acetamide Derivatives

Pharmacological Activity Comparison

Anticancer Potential

- Target Compound: The nitro group and hydrophobic phenoxy-propyl chain align with anticancer acetamides (e.g., ’s compounds 38–40), which showed activity against HCT-1, MCF-7, and PC-3 cell lines. Nitro groups may induce DNA intercalation or redox cycling .

- Morpholinyl Analog () : The morpholine ring could enhance solubility and target PI3K/AKT/mTOR pathways, common in cancer therapeutics .

- Quinazoline Sulfonyl Derivatives (): Compounds 38–40 with quinazoline sulfonyl groups exhibited higher potency (IC₅₀ < 10 µM), suggesting that sulfonyl groups may improve efficacy compared to phenoxy chains .

Antimicrobial and Antifungal Activity

Receptor-Targeted Activity

- Pyridazinone Acetamides (): FPR2 agonists like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide demonstrate substituent-dependent receptor specificity. The target compound’s nitro group may similarly modulate GPCR interactions .

- Benzothiazole Acetamides () : Trifluoromethyl and methoxy substituents in benzothiazole analogs suggest that electron-withdrawing groups (e.g., nitro) could enhance binding to hydrophobic enzyme pockets .

Preparation Methods

Synthesis of 4-Methyl-3-Nitroaniline

4-Methyl-3-nitroaniline serves as the aromatic amine precursor. It is typically synthesized via nitration of 4-methylaniline under controlled conditions. The nitration reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize over-nitration. Yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Reaction Conditions:

-

Temperature: 0–5°C

-

Nitrating agent: HNO₃ (1.2 equiv) in H₂SO₄

-

Reaction time: 4–6 hours

-

Yield: 72% (average)

Synthesis of 2-(4-Propylphenoxy)Acetic Acid

This intermediate is prepared through a nucleophilic substitution reaction between 4-propylphenol and chloroacetic acid in alkaline media. The reaction proceeds via deprotonation of the phenol group, followed by attack on the α-carbon of chloroacetic acid.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Solvent | Aqueous NaOH (10% w/v) |

| Temperature | 80–90°C |

| Molar ratio | 1:1.2 (4-propylphenol:ClCH₂COOH) |

| Catalyst | None required |

| Yield | 85–90% |

Purification involves acidification to pH 2–3, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄.

Acetylation of 4-Methyl-3-Nitroaniline

The amine group of 4-methyl-3-nitroaniline is acetylated to form N-(4-methyl-3-nitrophenyl)acetamide , a critical intermediate. This step prevents unwanted side reactions during subsequent coupling.

Acetylation Methods

Two primary approaches are documented:

Classical Acetic Anhydride Method

Reaction with acetic anhydride in glacial acetic acid under reflux:

Conditions:

Microwave-Assisted Acetylation

Microwave irradiation significantly reduces reaction time while maintaining yield:

-

Power: 300 W

-

Temperature: 120°C

-

Time: 15–20 minutes

-

Yield: 90%

Coupling of Intermediates: Amide Bond Formation

The final step involves coupling N-(4-methyl-3-nitrophenyl)acetamide with 2-(4-propylphenoxy)acetic acid to form the target compound. This is achieved via activation of the carboxylic acid followed by amidation.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used with N-hydroxysuccinimide (NHS) to enhance efficiency:

Procedure:

-

Dissolve 2-(4-propylphenoxy)acetic acid (1 equiv) in dry THF.

-

Add DCC (1.1 equiv) and NHS (1.1 equiv) at 0°C.

-

Stir for 1 hour, then add N-(4-methyl-3-nitrophenyl)acetamide (1 equiv).

-

React at room temperature for 12–18 hours.

Optimized Parameters:

Direct Acid Chloride Method

Alternative protocols convert the carboxylic acid to its chloride using thionyl chloride (SOCl₂), followed by reaction with the amine:

Conditions:

-

SOCl₂ (2 equiv), reflux for 2 hours

-

Amine added in dichloromethane with triethylamine (TEA)

Purification and Characterization

Purification Techniques

Spectroscopic Data

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling

Recent studies explore Pd(OAc)₂/Xantphos systems for C-N bond formation, though yields remain suboptimal (50–60%).

Enzymatic Amidation

Lipase-catalyzed reactions in non-aqueous media offer eco-friendly alternatives, but reaction times exceed 72 hours.

Scalability and Industrial Feasibility

Bench-scale syntheses (100 g batches) achieve 70–75% overall yield using the DCC/NHS method. Key challenges include:

-

Cost of carbodiimide reagents

-

Nitro group stability under prolonged heating

Microwave-assisted steps reduce energy consumption by 40% compared to conventional methods.

Q & A

Basic: How can researchers optimize the synthesis of N-(4-methyl-3-nitrophenyl)-2-(4-propylphenoxy)acetamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Temperature Control: Maintain 50–70°C during nucleophilic substitution to balance reaction rate and side-product formation .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates while avoiding hydrolysis .

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency between nitroaryl and phenoxyacetamide moieties .

- Purity Monitoring: Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and confirm >95% purity post-crystallization .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., distinguishing nitro group at C3 vs. C5 on the phenyl ring) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) to confirm stereoelectronic effects .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]: 357.12) and detects trace impurities .

Advanced: How do structural dynamics influence the biological activity of this compound?

Methodological Answer:

Conformational flexibility impacts target binding:

- Torsional Angle Analysis: Use DFT calculations (B3LYP/6-31G*) to model rotation barriers of the phenoxyacetamide linker, which may affect interactions with enzymes like COX-2 .

- Crystal Polymorphism Screening: Compare bioavailability of different polymorphs (e.g., via dissolution rate studies in simulated gastric fluid) .

- Dynamic NMR: Probe rotational restrictions of the nitro group under variable-temperature conditions to correlate with activity .

Advanced: What in silico strategies are effective for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

Leverage computational tools for ADMET profiling:

- Molecular Docking: Target enzymes like CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict metabolic stability .

- QSAR Modeling: Train models on nitroaromatic acetamide analogs to estimate logP (expected ~3.2) and blood-brain barrier permeability .

- MD Simulations: Simulate solvation free energy in explicit water models (TIP3P) to predict aqueous solubility limitations .

Advanced: How can researchers resolve contradictory data on the compound’s bioactivity across different assays?

Methodological Answer:

Address discrepancies via orthogonal validation:

- Dose-Response Curves: Re-evaluate IC values in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to identify off-target effects .

- Metabolite Profiling: Use LC-MS/MS to detect active metabolites that may explain variations in potency .

- Redox Cycling Studies: Test for nitro group reduction (e.g., using xanthine oxidase) to assess pro-drug activation mechanisms .

Advanced: What strategies mitigate regioselectivity challenges during derivatization of the nitroaryl group?

Methodological Answer:

Control substituent positioning through:

- Directed Ortho-Metalation: Use TMPLi to selectively functionalize the para-methyl group while preserving the nitro group .

- Protecting Groups: Temporarily mask the acetamide NH with Boc to prevent undesired ring substitution .

- Microwave-Assisted Synthesis: Enhance reaction specificity for meta-substitution under controlled dielectric heating .

Advanced: How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

Stability studies combined with advanced analytics:

- Forced Degradation: Expose the compound to oxidative (HO), hydrolytic (pH 1–13), and photolytic (ICH Q1B) conditions .

- Degradant Identification: Use HR-MS/MS to characterize quinone derivatives (oxidation) or amine products (reduction) .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 3 months and monitor purity via UPLC .

Advanced: What formulation strategies address poor aqueous solubility for in vivo studies?

Methodological Answer:

Improve bioavailability via:

- Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm) to enhance dissolution rates .

- Salt Formation: Screen counterions (e.g., HCl, sodium) for improved solubility in PBS (pH 7.4) .

- Co-Solvent Systems: Optimize PEG-400/water mixtures (e.g., 30:70 v/v) for intraperitoneal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.